Fmoc-Arg(Pbf)-Pro-NHEt

Peptide Synthesis Segment Condensation Difficult Sequence Coupling

Fmoc-Arg(Pbf)-Pro-NHEt is a fully protected dipeptide comprising the Nα‑Fmoc group, the Pbf (2,2,4,6,7‑pentamethyldihydrobenzofuran‑5‑sulfonyl) side‑chain protection on arginine, and a C‑terminal proline ethylamide. It belongs to the class of Fmoc‑SPPS building blocks specifically designed for the convergent synthesis of peptide therapeutics that require a C‑terminal N‑ethylamide, most notably the gonadotropin‑releasing hormone (GnRH) analogs leuprorelin, buserelin, and deslorelin.

Molecular Formula C41H52N6O7S
Molecular Weight 773.0 g/mol
Cat. No. B12278858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Pbf)-Pro-NHEt
Molecular FormulaC41H52N6O7S
Molecular Weight773.0 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)NS(=O)(=O)C2=C(C3=C(C(=C2C)C)OC(C3)(C)C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C41H52N6O7S/c1-7-43-37(48)34-19-13-21-47(34)38(49)33(45-40(50)53-23-32-29-16-10-8-14-27(29)28-15-9-11-17-30(28)32)18-12-20-44-39(42)46-55(51,52)36-25(3)24(2)35-31(26(36)4)22-41(5,6)54-35/h8-11,14-17,32-34H,7,12-13,18-23H2,1-6H3,(H,43,48)(H,45,50)(H3,42,44,46)/t33-,34-/m0/s1
InChIKeyFVRJWJNFHAKFBW-HEVIKAOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Arg(Pbf)-Pro-NHEt – A Protected Dipeptide Building Block for C-Terminal Ethylamide Peptide Synthesis


Fmoc-Arg(Pbf)-Pro-NHEt is a fully protected dipeptide comprising the Nα‑Fmoc group, the Pbf (2,2,4,6,7‑pentamethyldihydrobenzofuran‑5‑sulfonyl) side‑chain protection on arginine, and a C‑terminal proline ethylamide [1]. It belongs to the class of Fmoc‑SPPS building blocks specifically designed for the convergent synthesis of peptide therapeutics that require a C‑terminal N‑ethylamide, most notably the gonadotropin‑releasing hormone (GnRH) analogs leuprorelin, buserelin, and deslorelin [2]. Its molecular formula is C₄₁H₅₂N₆O₇S with a molecular weight of approximately 774.97 g/mol .

Fmoc-SPPS building block with pre-installed C-terminal N-ethylamide
Convergent synthesis of GnRH analogs (leuprorelin, buserelin, deslorelin)
Pbf side-chain protection enables faster TFA deprotection vs. Pmc/Mtr analogs

Why Fmoc-Arg(Pbf)-Pro-NHEt Cannot Be Replaced by Fmoc-Arg(Pbf)-Pro-OH or Other Analogs in Convergent GnRH Analog Synthesis


In convergent peptide synthesis, the C‑terminal functional group of a building block determines the regioselectivity of the final fragment coupling and the need for post‑assembly modification [1]. Fmoc-Arg(Pbf)-Pro-NHEt carries the ethylamide pre‑installed at the Pro‑C‑terminus, eliminating a late‑stage solution‑phase amidation step that can introduce epimerization at the Pro α‑carbon and reduce overall yields by 10–30% [2]. Using the free‑acid analog Fmoc-Arg(Pbf)-Pro-OH would require subsequent activation and coupling to ethylamine after resin cleavage, a process known to be low‑yielding with hindered Pro‑C‑termini . The Pbf group further differentiates this compound from earlier Pmc‑ or Mtr‑protected analogs by offering faster TFA deprotection kinetics, which is critical when multiple Arg‑containing fragments must be deprotected simultaneously [3].

Free-acid analog (Fmoc-Arg(Pbf)-Pro-OH) requires post-cleavage amidation, which may introduce Pro epimerization and lower overall yield.

Pmc- or Mtr-protected analogs show slower TFA deprotection; prolonged acid exposure risks degradation of the acid-labile N-ethylamide.

Unprotected or differently protected Arg-Pro junctions may compromise coupling efficiency due to steric hindrance at the difficult Arg-Pro site.

Quantitative Evidence Comparing Fmoc-Arg(Pbf)-Pro-NHEt with Its Closest Analogs


Liquid‑Phase Synthesis Yield of Fmoc-Arg(Pbf)-Pro-NHEt with DIC/THF Reaches 84.8%

The liquid‑phase synthesis of Fmoc-Arg(Pbf)-Pro-NHEt from Fmoc-Arg(Pbf)-OH and H‑Pro‑NHEt·HCl using DIC as the coupling reagent in THF achieved an isolated yield of 84.8% [1]. In the same study, the solid‑phase synthesis of the complementary protected pentapeptide fragment (Pyr-His(Trt)-Trp-Ser(Trt)-Tyr(Bzl)-D-Ser(tBu)-Leu-OH) yielded 81.3%, establishing a comparative baseline for the relative efficiency of the dipeptide segment preparation [1]. While the pentapeptide fragment was constructed on solid phase, the dipeptide was synthesized in solution, reflecting the strategic choice to handle the sterically hindered Arg‑Pro junction via solution‑phase methods. No direct head‑to‑head comparison with Fmoc-Arg(Pbf)-Pro-OH or Fmoc-Arg(Pmc)-Pro-NHEt under identical conditions is reported in the literature; however, the 84.8% yield is notably high for a sequence recognized as a 'difficult coupling' due to the bulky Pbf‑protected arginine adjacent to proline [2].

Solution-phase yield
Cross-study comparable
84.8% Fmoc-Arg(Pbf)-Pro-NHEt (DIC/THF)
vs. 81.3% pentapeptide SPPS
High yield supports solution-phase assembly of sterically hindered Arg-Pro junction.
No direct head-to-head yield comparison under identical conditions reported.
Peptide Synthesis Segment Condensation Difficult Sequence Coupling

Pbf Side‑Chain Protection Enables Faster TFA Deprotection Compared to Pmc

The Pbf group on arginine is reported to be deblocked by TFA more readily than the analogous Pmc (2,2,5,7,8‑pentamethylchroman‑6‑sulfonyl) group [1]. In comparative cleavage studies, the half‑life for Pbf removal in 95% TFA at room temperature is approximately 30–60 minutes, whereas Pmc requires 90–180 minutes under identical conditions [2]. This translates into more efficient global deprotection of Arg‑containing peptide fragments when Pbf is employed as the sulfonyl‑type protecting group. The compound Fmoc-Arg(Pbf)-Pro-NHEt leverages this kinetic advantage: in the synthesis of leuprorelin, after segment condensation of the protected nonapeptide, the Pbf group is fully removed during standard TFA cleavage conditions without requiring extended reaction times or elevated temperatures that risk Pro‑NHEt degradation [3].

TFA deprotection t₁/₂
Class-level inference
Pbf: ~30–60 min
Pmc: ~90–180 min (95% TFA, RT)
~3-fold faster deprotection
Faster Pbf removal limits exposure of acid-sensitive N-ethylamide to TFA.
Kinetic advantage derived from comparative sulfonyl deprotection studies; class-level extrapolation.
Protecting Group Strategy TFA Deprotection Kinetics Arginine Side‑Chain Protection

Pre‑Formed C‑Terminal Ethylamide Minimizes Racemization Risk During Fragment Coupling

The direct incorporation of a pre‑formed C‑terminal N‑ethylamide in the dipeptide building block Fmoc-Arg(Pbf)-Pro-NHEt eliminates a post‑synthetic amidation step that, when performed on a free‑acid intermediate, is known to cause up to 5–15% epimerization at the Pro‑Cα center depending on activation conditions [1]. In the leuprorelin synthesis, the segment condensation of the protected pentapeptide with H‑Arg(Pbf)-Pro-NHEt (obtained after Fmoc removal) proceeded using HATU/HOBt/DIEA in DMF/DMSO (1:1 v/v), and the final product was obtained without detectable D‑Pro epimer by RP‑HPLC analysis [2]. This outcome is directly attributable to the use of the ethylamide‑protected dipeptide, as C‑terminal Pro esters and acids are known to be particularly prone to oxazolone‑mediated racemization during activation and coupling [3].

Pro Cα epimerization
Supporting evidence
≥5-fold reduction in epimerization
vs. 5–15% reported for post-coupling amidation
Pre-formed NHEt preserves Pro stereochemistry critical for GnRH analog activity.
Based on literature consensus for Pro-activated species; no D-Pro detected by RP-HPLC in leuprorelin synthesis.
Racemization Suppression C‑Terminal Modification Fragment Condensation

Procurement‑Relevant Application Scenarios for Fmoc-Arg(Pbf)-Pro-NHEt


Convergent Synthesis of Leuprorelin (Leuprolide) and Its Generic Formulations

Fmoc-Arg(Pbf)-Pro-NHEt is the key dipeptide intermediate in the (2+7) segment condensation synthesis of leuprorelin, where it is coupled to a solid‑phase‑synthesized pentapeptide fragment to afford the fully protected nonapeptide in a single step [1]. The pre‑installed C‑terminal ethylamide eliminates post‑assembly amidation, a critical advantage for pharmaceutical manufacturers seeking high‑purity leuprorelin acetate with minimized Pro‑epimer content.

Solution‑Phase Fragment Assembly of Buserelin and Deslorelin

Buserelin (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt) and deslorelin both terminate in the Arg-Pro-NHEt motif. The protected dipeptide serves as a common C‑terminal fragment that can be coupled to variable N‑terminal pentapeptide or tetrapeptide segments via solution‑phase condensation [2]. This modular approach reduces the number of synthetic steps and simplifies purification compared to full solid‑phase assembly.

Accelerated Process Development for Peptide Drugs Requiring C‑Terminal Ethylamide

For peptide drug candidates that incorporate a C‑terminal N‑ethylamide (e.g., certain GnRH antagonists, GPCR peptide ligands), Fmoc-Arg(Pbf)-Pro-NHEt provides a ready‑to‑couple building block that shortens synthetic routes by at least one step relative to using Fmoc-Arg(Pbf)-Pro-OH with post‑cleavage amidation . The Pbf protection ensures compatibility with standard Fmoc‑SPPS protocols and rapid TFA‑mediated global deprotection.

Quality‑Critical Procurement for GMP Peptide API Manufacturing

Commercial suppliers list Fmoc-Arg(Pbf)-Pro-NHEt at ≥98% purity (HPLC) with CAS registry 1246940-88-4 . The availability of the compound in kilogram quantities from multiple vendors makes it a viable starting material for GMP production of peptide active pharmaceutical ingredients. Procurement specifications should include enantiomeric purity verification (Pro‑D/L ratio) given the racemization risk inherent to the Arg‑Pro junction.

Application
Selection Property
Validation Focus
Convergent leuprorelin synthesis
Pre-installed C-terminal ethylamide
Pro-epimer content & segment coupling efficiency
Buserelin/deslorelin fragment assembly
Common Arg-Pro-NHEt C-terminal motif
Modular fragment compatibility & purification profile
C-terminal ethylamide peptide lead development
Ready-to-couple dipeptide with Pbf protection
Synthetic route length reduction & deprotection completeness
GMP peptide API manufacturing
≥98% HPLC purity, multi-kg availability
Enantiomeric purity (Pro-D/L) & residual solvents
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